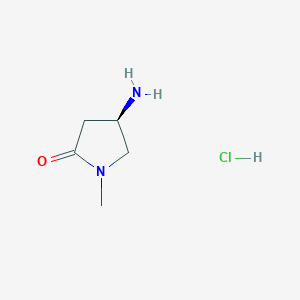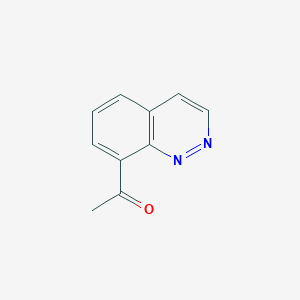
1-(Cinnolin-8-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cinnolin-8-yl)ethanone is an organic compound with the molecular formula C10H8N2O It belongs to the class of cinnoline derivatives, which are heterocyclic aromatic compounds containing a fused benzene and pyridazine ring system
准备方法
Synthetic Routes and Reaction Conditions: 1-(Cinnolin-8-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of cinnoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar principles to laboratory-scale methods, with optimizations for yield and purity. Large-scale production would involve careful control of reaction conditions and purification processes to ensure consistency and quality.
化学反应分析
Types of Reactions: 1-(Cinnolin-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
1-(Cinnolin-8-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 1-(Cinnolin-8-yl)ethanone and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact mechanism depends on the specific derivative and its intended application.
相似化合物的比较
1-(Quinolin-8-yl)ethanone: Similar in structure but with a quinoline ring instead of a cinnoline ring.
1-(Isoquinolin-8-yl)ethanone: Contains an isoquinoline ring, differing in the position of the nitrogen atom.
Uniqueness: 1-(Cinnolin-8-yl)ethanone is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its derivatives may exhibit different reactivity and biological activity compared to similar compounds, making it a valuable compound for research and development.
属性
分子式 |
C10H8N2O |
|---|---|
分子量 |
172.18 g/mol |
IUPAC 名称 |
1-cinnolin-8-ylethanone |
InChI |
InChI=1S/C10H8N2O/c1-7(13)9-4-2-3-8-5-6-11-12-10(8)9/h2-6H,1H3 |
InChI 键 |
BLMIRQSAPIQWGQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=CC2=C1N=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Iodopyrido[4,3-d]pyrimidine](/img/structure/B13671892.png)
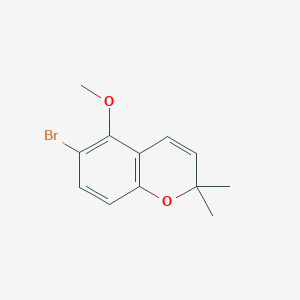
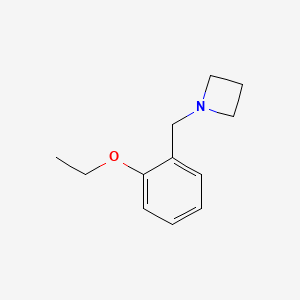
![2-(2-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13671909.png)
![Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B13671923.png)

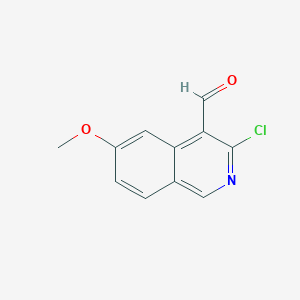
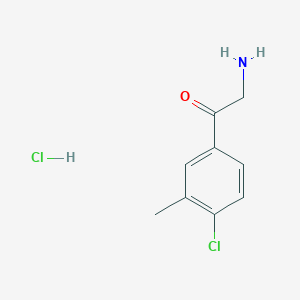
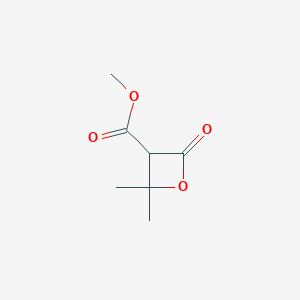

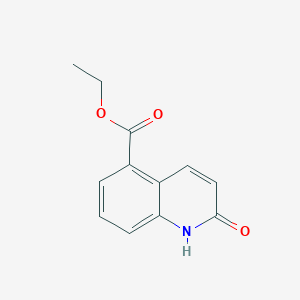
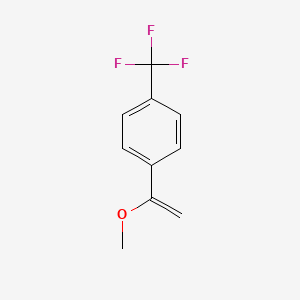
![4,6-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13671994.png)
